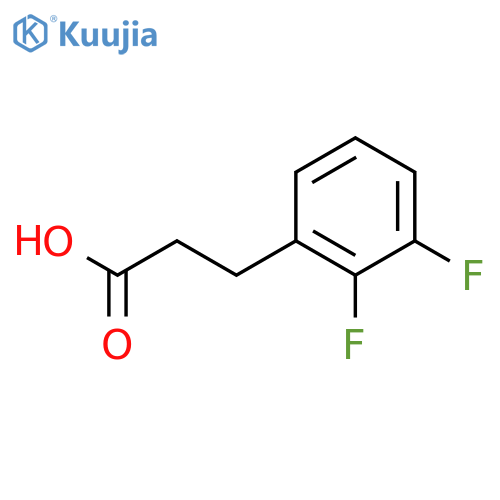

Cas no 412961-26-3 (3-(2,3-Difluorophenyl)propanoic acid)

3-(2,3-Difluorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-Difluorophenyl)propanoic acid

- 3-(2,3-DIFLUOROPHENYL)PROPIONIC ACID

- 3-(2,3-difluorophenyl)-propionic acid

- 3-(2,3-difluoro-phenyl)-propionic acid

- AC1MY1CF

- AC1Q757P

- ANW-60169

- CTK7J3081

- JRD-1689

- SureCN1337385

-

- MDL: MFCD04116051

- インチ: InChI=1S/C9H8F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13)

- InChIKey: YFYNHFVWTBQDGK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)F)F)CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

3-(2,3-Difluorophenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K12881-10g |

3-(2,3-DIFLUOROPHENYL)PROPIONIC ACID |

412961-26-3 | >95% | 10g |

$295 | 2023-05-18 | |

| Chemenu | CM122899-1g |

3-(2,3-difluorophenyl)propanoic acid |

412961-26-3 | 95% | 1g |

$262 | 2023-01-09 | |

| Enamine | EN300-62307-0.05g |

3-(2,3-difluorophenyl)propanoic acid |

412961-26-3 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y0988223-5g |

3-(2,3-Difluorophenyl)propanoic acid |

412961-26-3 | 95% | 5g |

$300 | 2024-08-02 | |

| TRC | D482053-250mg |

3-(2,3-Difluorophenyl)propanoic acid |

412961-26-3 | 250mg |

$ 295.00 | 2022-06-05 | ||

| Apollo Scientific | PC400709-25g |

3-(2,3-Difluorophenyl)propanoic acid |

412961-26-3 | 25g |

£217.00 | 2025-02-21 | ||

| TRC | D482053-50mg |

3-(2,3-Difluorophenyl)propanoic acid |

412961-26-3 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-62307-1.0g |

3-(2,3-difluorophenyl)propanoic acid |

412961-26-3 | 95.0% | 1.0g |

$30.0 | 2025-02-20 | |

| Enamine | EN300-62307-0.25g |

3-(2,3-difluorophenyl)propanoic acid |

412961-26-3 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| Alichem | A015032417-1g |

3-(2,3-Difluorophenyl)propanoic acid |

412961-26-3 | 95% | 1g |

$266.32 | 2023-09-01 |

3-(2,3-Difluorophenyl)propanoic acid 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

3-(2,3-Difluorophenyl)propanoic acidに関する追加情報

3-(2,3-Difluorophenyl)propanoic acid: A Comprehensive Overview

3-(2,3-Difluorophenyl)propanoic acid (CAS No. 412961-26-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-(2,3-Difluorophenyl)propanoic acid consists of a propanoic acid moiety attached to a 2,3-difluorophenyl group. The presence of fluorine atoms imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for drug design and synthesis. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial factors in the development of effective pharmaceuticals.

Recent studies have highlighted the multifaceted applications of 3-(2,3-Difluorophenyl)propanoic acid. One notable area of research involves its use as an intermediate in the synthesis of drugs targeting specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This finding underscores the potential of 3-(2,3-Difluorophenyl)propanoic acid as a building block for developing novel anticancer agents.

In addition to its role in cancer research, 3-(2,3-Difluorophenyl)propanoic acid has also been explored for its anti-inflammatory properties. A study conducted by a team of researchers at a leading pharmaceutical company revealed that this compound can effectively modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a valuable candidate for the treatment of inflammatory diseases such as arthritis and asthma.

The synthesis of 3-(2,3-Difluorophenyl)propanoic acid has been optimized through various methodologies to improve yield and purity. One common approach involves the reaction of 2,3-difluorobenzyl bromide with potassium propanoate followed by hydrolysis to obtain the desired product. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to enhance the efficiency and scalability of the synthesis process.

The physicochemical properties of 3-(2,3-Difluorophenyl)propanoic acid, including its solubility and stability, have been extensively characterized. These properties are crucial for optimizing its formulation and delivery in pharmaceutical applications. For example, its moderate solubility in water and organic solvents allows for flexible formulation options, making it suitable for both oral and parenteral administration.

Clinical trials involving compounds derived from 3-(2,3-Difluorophenyl)propanoic acid have shown promising results. A phase II clinical trial evaluating a drug candidate based on this scaffold demonstrated significant efficacy in reducing tumor size and improving patient outcomes in patients with advanced solid tumors. These findings have paved the way for further clinical development and potential market approval.

The environmental impact of 3-(2,3-Difluorophenyl)propanoic acid has also been assessed to ensure its safe use in industrial and pharmaceutical settings. Studies have shown that this compound exhibits low toxicity and minimal environmental persistence, making it a safer alternative to other fluorinated compounds with more adverse ecological effects.

In conclusion, 3-(2,3-Difluorophenyl)propanoic acid (CAS No. 412961-26-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new potential uses and optimize its synthesis and formulation processes, further solidifying its importance in the field.

412961-26-3 (3-(2,3-Difluorophenyl)propanoic acid) 関連製品

- 2002-92-8(3-(Pentafluorophenyl)propionic Acid)

- 161712-75-0(3-(3,4-Difluorophenyl)propanoic acid)

- 1643-26-1(3-(2-fluorophenyl)propanoic acid)

- 134672-70-1(3-(2,4-difluorophenyl)propanoic acid)

- 167683-63-8(3-(2,6-Difluorophenyl)propanoic acid)

- 651047-33-5(3-(2,4,5-Trifluorophenyl)propanoic acid)

- 143654-62-0(4-(2-Fluorophenyl)butanoic acid)

- 2091167-66-5(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)

- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)

- 607714-59-0((3E)-3-(benzyloxy)imino-2-methylpropanoic acid)